2-Amino-5-(trifluoromethoxy)phenol

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

This is the unequivocal starting material for riluzole via the patented urea-intermediate pathway, eliminating hazardous bromine, trifluoroacetic acid, and benzoyl chloride. Only the 2-amino-5-(trifluoromethoxy) regioisomer enables correct heterocycle formation; 2-amino-4- or 3-amino-5-OCF₃ variants lead to synthesis failure. The free base form avoids the salt-breaking step required for the hydrochloride. Supplied at ≥98% purity with a cLogP of 2.27, it also serves as a versatile scaffold for benzoxazole/benzothiazole libraries and fluorinated advanced materials.

Molecular Formula C7H6F3NO2
Molecular Weight 193.12 g/mol
CAS No. 117338-14-4
Cat. No. B3319783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(trifluoromethoxy)phenol
CAS117338-14-4
Molecular FormulaC7H6F3NO2
Molecular Weight193.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)O)N
InChIInChI=1S/C7H6F3NO2/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3,12H,11H2
InChIKeyXYAPVSVTNAIPQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(trifluoromethoxy)phenol (CAS 117338-14-4) for Riluzole Synthesis and Fluorinated Building Block Applications


2-Amino-5-(trifluoromethoxy)phenol (CAS 117338-14-4) is an ortho-substituted aromatic amine building block characterized by an amino group at the 2-position and a trifluoromethoxy (OCF₃) group at the 5-position on a phenol ring. With a molecular formula of C₇H₆F₃NO₂ and a molecular weight of 193.12 g/mol, this compound is primarily utilized as a key starting material and intermediate in pharmaceutical synthesis . Its structural configuration, combining a reactive nucleophilic amine and a metabolically stable, lipophilic trifluoromethoxy group, establishes its role in constructing complex heterocycles, most notably as a precursor in the manufacture of the neuroprotective agent riluzole [1].

Procurement Risk: Why Uncontrolled Substitution of 2-Amino-5-(trifluoromethoxy)phenol Jeopardizes Synthesis Outcomes


Generic substitution among trifluoromethoxyphenol isomers is not a viable procurement strategy for this compound due to its precise regiochemistry, which is essential for targeted synthetic pathways. The 2-amino-5-(trifluoromethoxy) substitution pattern on the phenol ring dictates its specific reactivity in heterocycle formation, a specificity that is not shared by regioisomers such as the 2-amino-4-trifluoromethoxy or 3-amino-5-trifluoromethoxy variants. The latter, for instance, has a CAS number of 1261524-09-7 and a different substitution pattern that would lead to the formation of an alternative heterocyclic scaffold . Furthermore, the free base form (CAS 117338-14-4) offers distinct solubility and reactivity compared to its hydrochloride salt (CAS 1803591-35-6), which introduces additional steps for salt-breaking and neutralization that may be incompatible with specific reaction conditions . Sourcing an alternative without this exact ortho-amino and meta-trifluoromethoxy arrangement will result in a different reaction intermediate, causing a failure in downstream processing, as demonstrated in the patented route to riluzole which requires this specific starting material [1].

Quantitative Evidence Guide: 2-Amino-5-(trifluoromethoxy)phenol Differentiation Data


Synthesis Pathway Efficiency: 2-Amino-5-(trifluoromethoxy)phenol as a Defined Riluzole Precursor

The compound is the defined starting material in a patented route to riluzole. It reacts with urea to form the novel intermediate 1-(2-hydroxy-4-(trifluoromethoxy)phenyl)urea, which then undergoes a transformation with Lawson's reagent to yield riluzole. This synthetic sequence is validated as a complete and functional pathway in the patent claims, a level of process definition not available for its regioisomers [1]. In contrast, the closest regioisomer, 2-amino-6-(trifluoromethoxy)phenol (CAS 1261524-09-7), has no documented use as a riluzole precursor and would be expected to yield a different benzothiazole derivative due to the altered substitution pattern, making it unsuitable for this specific application .

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Process Safety and Efficiency: Elimination of Hazardous Reagents in the Riluzole Synthesis

The use of 2-Amino-5-(trifluoromethoxy)phenol in the patented riluzole synthesis route is specifically claimed to enable the avoidance of toxic bromine and the corrosive/irritating reagents trifluoroacetic acid and benzoyl chloride [1]. This is a direct, process-level advantage over alternative routes to similar benzothiazole compounds which may rely on bromination or harsh acylating conditions. Furthermore, the patented process allows for product isolation via simple recrystallization, bypassing the need for cumbersome column chromatography and thus improving operational efficiency [1].

Green Chemistry Process Safety Pharmaceutical Manufacturing

Lipophilicity and Drug-Likeness: A Structural Advantage from the Trifluoromethoxy Group

The presence of the trifluoromethoxy (OCF₃) group is a well-established strategy in medicinal chemistry to enhance metabolic stability and lipophilicity. For 2-Amino-5-(trifluoromethoxy)phenol, a vendor's computational analysis reports a calculated LogP value of 2.27, which places it within the optimal range for oral bioavailability . This value is a direct consequence of the OCF₃ group, which is significantly more lipophilic than a methoxy (OCH₃) or a simple hydroxyl (OH) group. While specific comparative LogP data for this exact regioisomer versus other aminophenols is not available, the class-level effect of OCF₃ is a key differentiator that predicts improved membrane permeability for any drug candidate derived from this building block [1].

Drug Design Medicinal Chemistry Physicochemical Properties

Commercial Availability and Supply Chain Stability: Free Base vs. Hydrochloride Salt

2-Amino-5-(trifluoromethoxy)phenol is commercially available as the free base (CAS 117338-14-4) from multiple reputable vendors with a standard purity of ≥98% . This is a critical differentiator from the more commonly listed hydrochloride salt (CAS 1803591-35-6) . The free base form is essential for reactions requiring a non-protic starting material or where the presence of chloride ions would interfere (e.g., in certain metal-catalyzed couplings). Procurement of the free base directly eliminates the need for a pre-reaction neutralization step, saving time and improving yield by preventing side reactions that can occur with the hydrochloride salt .

Supply Chain Management Chemical Procurement Research Support

Validated Applications for 2-Amino-5-(trifluoromethoxy)phenol Based on Evidentiary Data


Pharmaceutical Intermediate in the Cost-Effective and Safer Synthesis of Riluzole

This compound is the unequivocal choice as a starting material for manufacturing riluzole via the urea-intermediate pathway. The patented process offers a distinct advantage by avoiding hazardous bromine, trifluoroacetic acid, and benzoyl chloride, and by simplifying purification to a single recrystallization step [1]. This is a mature application with direct evidentiary support from patent literature, making it the primary scenario for procurement.

Precursor for Novel Heterocyclic Compounds in Medicinal Chemistry

The unique 1,2,4-substitution pattern and the presence of both a nucleophilic amine and a metabolically stable trifluoromethoxy group make this compound a valuable scaffold for library synthesis. It is specifically suited for generating diverse benzoxazoles, benzothiazoles, and other fused heterocycles with enhanced drug-like properties, as the cLogP of 2.27 indicates favorable lipophilicity . This application leverages the compound's inherent structural features.

Building Block for Fluorine-Containing Ligands and Materials

The trifluoromethoxy group imparts distinct electronic and steric properties. This compound can serve as a precursor for ligands in catalysis or for monomers in advanced materials where the OCF₃ group is required to modulate electron density or increase chemical and thermal stability. This application is supported by its commercial availability in high purity (≥98%), meeting the rigorous specifications required for materials science research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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